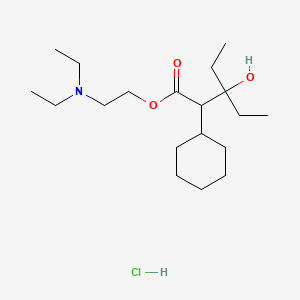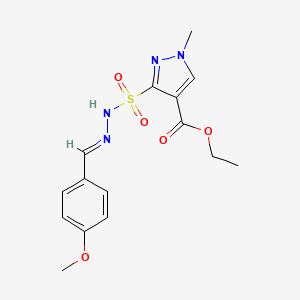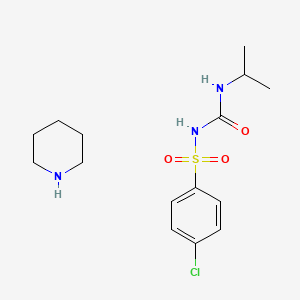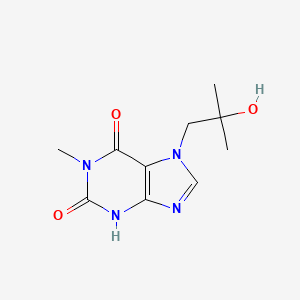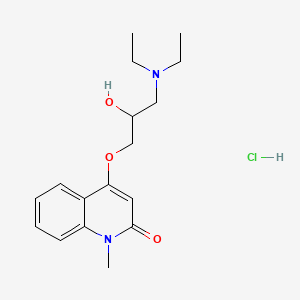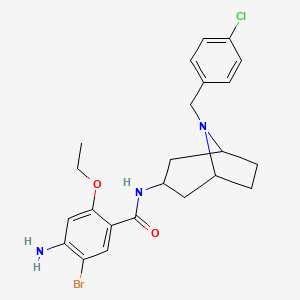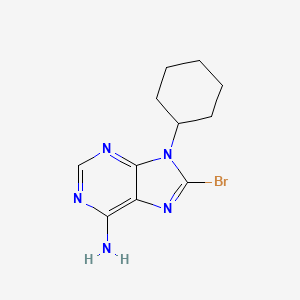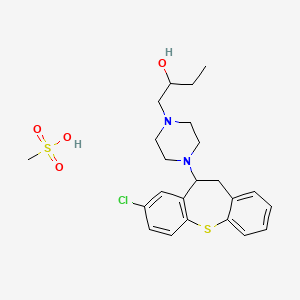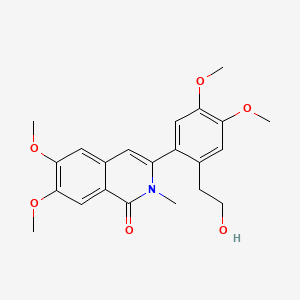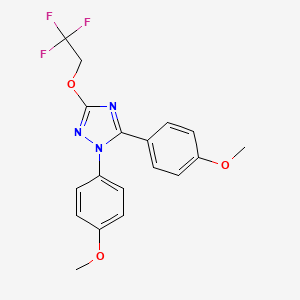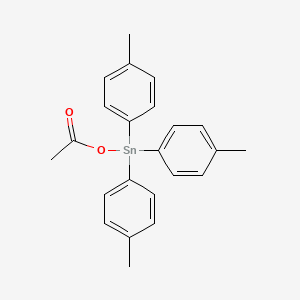
Tri-p-tolyltin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-p-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three p-tolyl groups (para-methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tri-p-tolyltin acetate can be synthesized through the reaction of tri-p-tolyltin chloride with sodium acetate in an organic solvent such as acetone. The reaction typically proceeds as follows: [ \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnCl} + \text{CH}_3\text{COONa} \rightarrow \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnOOCCH}_3 + \text{NaCl} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reactants and solvents, controlled temperature, and pressure conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tri-p-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and p-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Tri-p-tolyltin halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
Tri-p-tolyltin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of tri-p-tolyltin acetate involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their function and leading to cell death. It is also known to generate reactive oxygen species, which can cause oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Triphenyltin acetate: Similar in structure but with phenyl groups instead of p-tolyl groups.
Tri-n-butyltin acetate: Contains n-butyl groups instead of p-tolyl groups.
Tri-m-tolyltin acetate: Contains m-tolyl groups instead of p-tolyl groups.
Uniqueness: Tri-p-tolyltin acetate is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
15826-86-5 |
|---|---|
Molekularformel |
C23H24O2Sn |
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
tris(4-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
VGSKQIFAFAYJIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




